molecular formula C16H19N3O2S B5372336 1-ACETYL-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE

1-ACETYL-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5372336
M. Wt: 317.4 g/mol
InChI Key: YYECMWOKNKJAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ACETYL-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique structure combining a piperidine ring, a cyano group, and a cyclopenta[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ACETYL-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopenta[b]thiophene Moiety: This can be achieved through the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving amines and carbonyl compounds.

    Acetylation: The final step involves the acetylation of the piperidine ring using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-ACETYL-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various cyano derivatives.

Scientific Research Applications

1-ACETYL-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-ACETYL-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the piperidine ring are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    1-ACETYL-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}PIPERIDINE-4-CARBOXAMIDE: can be compared with other cyanoacetamide derivatives and piperidine-containing compounds.

    N-CYANOACETAMIDE DERIVATIVES: These compounds share the cyanoacetamide functional group and are known for their diverse biological activities.

    PIPERIDINE DERIVATIVES: Compounds containing the piperidine ring are widely studied for their pharmacological properties.

Uniqueness:

  • The combination of the cyano group, cyclopenta[b]thiophene moiety, and piperidine ring in this compound provides a unique structural framework that can interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-acetyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10(20)19-7-5-11(6-8-19)15(21)18-16-13(9-17)12-3-2-4-14(12)22-16/h11H,2-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYECMWOKNKJAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.